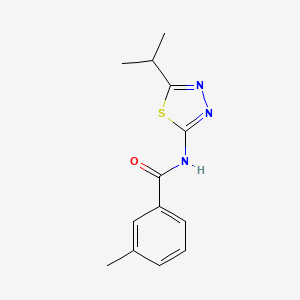![molecular formula C9H10BrN3O2S B5889325 methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5889325.png)
methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate, also known as MBPAC, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. MBPAC is a hydrazinecarboxylate derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has anti-inflammatory, anti-tumor, and antimicrobial properties. In vivo studies have shown that methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It is also relatively easy to work with, and can be used in a variety of experimental settings. However, there are also limitations to the use of methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of interest is the investigation of the compound's potential use as a diagnostic tool for certain diseases. Additionally, further research is needed to fully understand the mechanism of action of methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate, which could provide insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate involves the reaction of 4-bromonitrobenzene with thiosemicarbazide, followed by reduction with tin (II) chloride to yield 4-bromo-2-nitrophenylhydrazine. The resulting compound is then treated with methyl chloroformate and sodium hydroxide to yield methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate has also been investigated for its potential use as a diagnostic tool for certain diseases.
Eigenschaften
IUPAC Name |
methyl N-[(4-bromophenyl)carbamothioylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2S/c1-15-9(14)13-12-8(16)11-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,13,14)(H2,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAWDQADUKXFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=S)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796893 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl cyano(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate](/img/structure/B5889242.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5889247.png)
![4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5889248.png)


![1-[3-(5-methyl-2-furyl)acryloyl]azepane](/img/structure/B5889264.png)

![4-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B5889282.png)
![1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5889291.png)

![3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5889310.png)
![2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5889316.png)

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889331.png)